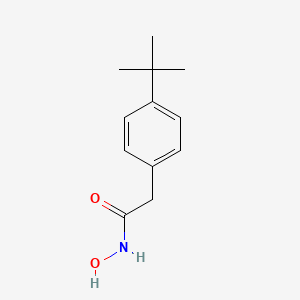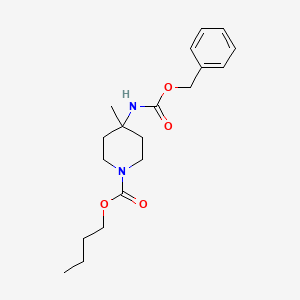
2,4-Dichloro-6-(hydrazinylmethylidene)-1-cyclohexa-2,4-dienone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-(hydrazinylmethylidene)-1-cyclohexa-2,4-dienone is a chemical compound characterized by its unique structure, which includes two chlorine atoms, a hydrazinylmethylidene group, and a cyclohexa-2,4-dienone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(hydrazinylmethylidene)-1-cyclohexa-2,4-dienone typically involves the reaction of 2,4-dichloro-1-cyclohexa-2,4-dienone with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(hydrazinylmethylidene)-1-cyclohexa-2,4-dienone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives and reduced cyclohexa-dienone compounds.
Substitution: Formation of substituted cyclohexa-dienone derivatives with various functional groups.
Scientific Research Applications
2,4-Dichloro-6-(hydrazinylmethylidene)-1-cyclohexa-2,4-dienone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(hydrazinylmethylidene)-1-cyclohexa-2,4-dienone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-phenyl-1,3,5-triazine: A triazine derivative with similar chlorine substitution.
2,4-Dichloro-6-methylquinoline: A quinoline derivative with similar structural features.
2,4-Dichloro-6-((quinoline-8-ylimino)methyl)phenolate: A phenolate derivative with similar chlorine substitution.
Uniqueness
2,4-Dichloro-6-(hydrazinylmethylidene)-1-cyclohexa-2,4-dienone is unique due to its hydrazinylmethylidene group, which imparts distinct chemical and biological properties. This group allows for specific interactions with molecular targets, making the compound valuable for research and potential therapeutic applications.
Properties
Molecular Formula |
C7H6Cl2N2O |
|---|---|
Molecular Weight |
205.04 g/mol |
IUPAC Name |
2,4-dichloro-6-[(Z)-hydrazinylidenemethyl]phenol |
InChI |
InChI=1S/C7H6Cl2N2O/c8-5-1-4(3-11-10)7(12)6(9)2-5/h1-3,12H,10H2/b11-3- |
InChI Key |
MFGATNXEAQDBJY-JYOAFUTRSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N\N)O)Cl)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1C=NN)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![acetic acid;(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13823779.png)
![6-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B13823783.png)

![2,3,4,6,11,11a-hexahydro-1H-pyrazino[2,1-b]quinazoline](/img/structure/B13823788.png)
![bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3,3-dimethoxycyclobutane-1,2-dicarboxylate](/img/structure/B13823791.png)



![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B13823811.png)




